molecular formula C17H14F3NO2 B11833567 (4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one CAS No. 767352-30-7

(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one

Cat. No.: B11833567
CAS No.: 767352-30-7
M. Wt: 321.29 g/mol
InChI Key: ICYJKFGYEJVNHG-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one is a useful research compound. Its molecular formula is C17H14F3NO2 and its molecular weight is 321.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one is a synthetic organic compound characterized by a four-membered azetidine ring. Its unique structure, featuring a benzyloxy group and a trifluorophenyl moiety, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antiviral research.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anti-cancer properties . Compounds with similar structural features have demonstrated inhibitory effects on tumor growth. The presence of the trifluorophenyl group is believed to enhance lipophilicity and improve membrane permeability, making it a promising candidate for further pharmacological investigation.

Research into the mechanism of action suggests that compounds within the azetidinone class can inhibit tubulin polymerization, which is crucial for cell division. Disruption of this process can lead to cell cycle arrest and apoptosis in cancer cells. For example, a related chiral fluorinated azetidinone was shown to induce apoptosis and block the cell cycle in the G2/M phase across various cancer cell lines .

Antiviral Activity

In addition to its anticancer potential, this compound may also possess antiviral properties . Azetidinone derivatives have been studied for their activity against various viruses. For instance, certain azetidinones have shown moderate inhibitory activity against human coronaviruses and influenza viruses . The specific antiviral efficacy of this compound remains to be thoroughly investigated.

Structural Comparisons with Related Compounds

The biological activity of this compound can be contextualized by comparing it with other structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
(2S)-4-(2,5-Difluorophenyl)-N,N-dimethyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamidePyrrole ring; difluorophenylPotential anti-cancer activity
4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acidOxazole ring; phenylAntitumor properties
N-[(1R)-3-(4-hydroxyphenyl)-1-methylpropyl]-2-(2-phenyl-1H-indol-3-yl)acetamideIndole structure; hydroxyphenylAntidepressant effects

These comparisons illustrate the diverse biological activities associated with azetidinone derivatives and highlight the unique properties conferred by the trifluorophenyl and benzyloxy groups in our compound of interest.

Synthesis and Characterization

The synthesis of this compound typically involves several steps tailored to achieve specific stereochemistry and functional groups. Detailed synthetic pathways are crucial for optimizing yield and purity for biological testing .

Recent Research Insights

Recent publications have focused on the broader implications of azetidinone derivatives in medicinal chemistry. For instance:

  • A study highlighted that azetidinone compounds exhibit a range of biological activities including antibacterial and anti-inflammatory effects .
  • Another investigation found that specific azetidinones demonstrated significant anticancer activity against various human solid tumor cell lines at nanomolar concentrations .

These findings underscore the importance of further exploring this compound's potential therapeutic applications.

Properties

CAS No.

767352-30-7

Molecular Formula

C17H14F3NO2

Molecular Weight

321.29 g/mol

IUPAC Name

(4R)-1-phenylmethoxy-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one

InChI

InChI=1S/C17H14F3NO2/c18-14-9-16(20)15(19)7-12(14)6-13-8-17(22)21(13)23-10-11-4-2-1-3-5-11/h1-5,7,9,13H,6,8,10H2/t13-/m1/s1

InChI Key

ICYJKFGYEJVNHG-CYBMUJFWSA-N

Isomeric SMILES

C1[C@H](N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F

Canonical SMILES

C1C(N(C1=O)OCC2=CC=CC=C2)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.